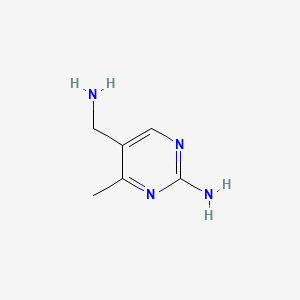

5-(Aminomethyl)-4-methylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-4-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJMLEAXIJBDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273992 | |

| Record name | 2-Amino-4-methyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19594-45-7 | |

| Record name | 2-Amino-4-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19594-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for Aminomethylpyrimidinamines

Established Synthetic Pathways for Key Aminomethylpyrimidine Intermediates

The traditional synthesis of the aminomethylpyrimidine core, particularly the key vitamin B1 intermediate 4-amino-5-aminomethyl-2-methylpyrimidine, relies on the cyclization of open-chain precursors to form the central pyrimidine (B1678525) ring, followed by functional group manipulation. Two of the most well-documented starting materials for this process are 2-cyanoacetamide (B1669375) and malononitrile (B47326).

Utilization of 2-Cyanoacetamide Derivatives in Pyrimidine Annulation

A prominent and economically viable pathway to aminomethylpyrimidines begins with 2-cyanoacetamide. nih.govtandfonline.com This approach involves a multi-step sequence that builds the pyrimidine ring and then installs the required aminomethyl group.

Table 1: Comparison of Established Synthetic Pathways

| Pathway | Key Starting Material | Primary Intermediate | Key Reaction Steps | Reported Overall Yield | Reference |

|---|---|---|---|---|---|

| Cyanoacetamide Route | 2-Cyanoacetamide | 4-Amino-2-methylpyrimidine-5-carbonitrile | 1. Enamine formation (Vilsmeier reagent) 2. Condensation with acetamidine (B91507) 3. Catalytic hydrogenation | 65% | tandfonline.com |

| Malononitrile Route | Malononitrile | 4-Amino-2-methylpyrimidine-5-carbonitrile | 1. Enamine formation (in situ from DMF/dimethyl sulfate) 2. Condensation with acetamidine hydrochloride 3. Catalytic hydrogenation | 70% | tandfonline.com |

Advanced Synthetic Techniques and Scalability Studies

To overcome the limitations of traditional batch processing, such as long reaction times and purification challenges, modern synthetic techniques like continuous flow chemistry and microwave-assisted synthesis have been applied to the production of pyrimidine derivatives.

Continuous Flow Synthesis for Enhanced Efficiency and Yield

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. A fully continuous flow process for the synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine (B11966) from 2-cyanoacetamide has been successfully demonstrated. nih.gov This integrated process accomplishes three distinct chemical transformations in a sequence of six continuous flow devices. nih.gov

Table 2: Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

| Step | Transformation | Reactor Type | Reported Yield | Reference |

|---|---|---|---|---|

| 1 | Enamine Formation | PTFE Coil Reactor | 94% | nih.gov |

| 2 | Pyrimidine Annulation | - | 90% | nih.gov |

| 3 | Nitrile Hydrogenation | - | 99% | nih.gov |

Note: Specific reactor types for steps 2 and 3 were not detailed in the source.

Microwave-Assisted Synthetic Strategies for Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) is another powerful tool for accelerating reaction rates, improving yields, and promoting cleaner chemical processes. nih.govnih.gov This technique has been effectively employed in various strategies for synthesizing substituted pyrimidines.

Microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govnih.gov For instance, in the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, the final step involving the treatment of a 4-chloro-pyridopyrimidine with an amine in methanol (B129727) is carried out efficiently under microwave conditions. nih.gov Similarly, microwave assistance has been crucial in facilitating metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, to produce highly functionalized 2,4-diaminopyrimidine (B92962) derivatives and pyridopyrimidines, respectively. nih.govtandfonline.com These methods often result in higher yields and fewer side products compared to conventional heating. nih.gov The Biginelli reaction, a three-component cyclocondensation to produce dihydropyrimidines, has also been significantly improved using microwave irradiation, expanding its scope and efficiency for creating 2-aminodihydropyrimidines. units.it

Regioselective Synthesis of Substituted Aminomethylpyrimidines

The ability to selectively introduce substituents at specific positions on the pyrimidine ring is crucial for creating diverse derivatives. The regioselectivity of these reactions is governed by the inherent electronic properties of the pyrimidine ring and can be controlled by the strategic use of starting materials and reaction sequences.

For example, the synthesis of diversely substituted 2,4-diaminopyrimidines can be achieved starting from a pre-functionalized pyrimidine core, such as 2,4-diamino-6-chloropyrimidine. jocpr.com This starting material allows for selective reactions at different positions. A nucleophilic substitution can be performed at the C6 position, followed by iodination at the C5 position. jocpr.com This iodinated intermediate can then undergo a Suzuki coupling reaction to introduce a variety of aryl groups specifically at the C5 position, demonstrating a high degree of regiochemical control. jocpr.com Another strategy involves starting with a multiply halogenated pyrimidine, like 2,4,5-trichloropyrimidine. nih.gov The different reactivity of the chlorine atoms allows for sequential substitution, typically occurring first at the more reactive C4 position and subsequently at the C2 position, enabling the controlled construction of specifically substituted diaminopyrimidines. nih.gov These principles allow for the precise and regioselective synthesis of complex aminomethylpyrimidine derivatives.

Challenges and Innovations in Aminomethylpyrimidine Synthesis

A primary challenge in the synthesis of substituted pyrimidines, including aminomethyl derivatives, is achieving the desired substitution pattern on the pyrimidine ring. The classical and most common method for constructing the 2-aminopyrimidine (B69317) core involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328). nih.gov The choice of the three-carbon dielectrophile is crucial for determining the substituents at positions 4, 5, and 6 of the pyrimidine ring. nih.gov However, the availability and stability of the required precursors can be a significant hurdle.

In the context of the isomeric compound, 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for vitamin B1, several challenges have been explicitly documented. google.comacs.org These include the use of expensive starting materials like malononitrile and the need for multi-step processes to generate the aminomethyl side chain. google.comacs.org For example, some routes require the hydrogenation of a nitrile group or the reductive amination of a formyl group, which can be cumbersome and economically unviable for large-scale production. google.com Another documented challenge is the consumption of an expensive equivalent of acetamidine for the introduction of the aminomethylene nitrogen in some historical processes. google.com

To address these challenges, significant innovations have emerged in the field. One notable advancement is the development of more efficient and scalable synthetic processes. For instance, in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a scalable approach starting from the less expensive 2-cyanoacetamide has been developed. acs.org This process involves reaction with a Vilsmeier reagent, condensation with acetamidine to form a cyanopyrimidine intermediate, followed by hydrogenation. acs.org An alternative scalable route utilizes malononitrile with an ionic salt prepared in situ from DMF and dimethyl sulfate. acs.org

Furthermore, the direct conversion of 5-alkoxymethylpyrimidines to 5-aminomethylpyrimidines via reaction with ammonia (B1221849) in the presence of a catalyst represents a significant innovation. google.com This method provides a shorter and more attractive route, starting from more readily handleable materials. google.com

The application of novel technologies has also been a key area of innovation. Microwave-assisted synthesis has been shown to accelerate the reaction between β-dicarbonyl compounds and guanidine, offering a rapid and solvent-free method for producing substituted 2-aminopyrimidines. rsc.org This approach not only reduces reaction times but also aligns with the principles of green chemistry by minimizing waste.

The following table summarizes some of the challenges and innovative solutions in the synthesis of aminomethylpyrimidines, drawing parallels from the closely related and well-documented synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine.

| Challenge | Innovative Solution | Key Findings & Advantages |

| Expensive Starting Materials | Utilization of less expensive and readily available precursors like 2-cyanoacetamide. acs.org | Reduces overall production cost and improves economic viability for large-scale synthesis. |

| Multi-step, Inefficient Processes | Development of direct conversion methods, such as the amination of 5-alkoxymethylpyrimidines. google.com | Shortens the synthetic route, minimizes intermediate isolation steps, and potentially increases overall yield. |

| Harsh Reaction Conditions | Application of microwave-assisted synthesis for the condensation step. rsc.org | Enables rapid, solvent-free reactions, reducing energy consumption and environmental impact. |

| Lack of Scalability and Control | Implementation of continuous flow synthesis. acs.org | Provides precise control over reaction conditions, enhances safety, and facilitates scalable and efficient production. |

| Use of Problematic Reagents | In-situ generation of reactive species, such as ionic salts from DMF and dimethyl sulfate. acs.org | Avoids the handling and storage of unstable or hazardous reagents. |

Chemical Reactivity and Derivatization Strategies of Aminomethylpyrimidinamines

Nucleophilic Substitution Reactions of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) at the 5-position of the pyrimidine (B1678525) ring is a primary aliphatic amine. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with a variety of electrophilic reagents. This reactivity is a cornerstone for the derivatization of the molecule. Common nucleophilic substitution reactions include acylation, alkylation, and sulfonylation.

Acylation: The aminomethyl group reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental in modifying the compound's properties and is a common step in the synthesis of biologically active molecules.

Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the nitrogen atom. This can proceed to form secondary, tertiary amines, or even quaternary ammonium salts depending on the reaction conditions and stoichiometry.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide group can act as a key pharmacophore, for instance, by forming hydrogen bonds with biological targets.

Table 1: Examples of Nucleophilic Substitution Reactions at the Aminomethyl Group

| Reaction Type | Electrophile Example | Reagent/Conditions | Product Functional Group |

|---|---|---|---|

| Acylation | Acetyl Chloride | Base (e.g., Triethylamine), Aprotic Solvent | N-Acetamide |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

| Sulfonylation | Benzenesulfonyl Chloride | Base (e.g., Pyridine) | N-Benzenesulfonamide |

Condensation Reactions for the Formation of Complex Structures

Condensation reactions involving the primary amino groups of 5-(Aminomethyl)-4-methylpyrimidin-2-amine are crucial for building more complex molecular architectures, including the formation of Schiff bases and the construction of new heterocyclic rings. Both the 2-amino and the 5-aminomethyl groups can participate, although their reactivity can differ due to electronic effects (aromatic vs. aliphatic).

The reaction of primary amines with carbonyl compounds like aldehydes and ketones initially forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. mdpi.com This intermediate can then dehydrate to form an imine (Schiff base). This reversible reaction is often used to introduce substituents or to serve as a precursor for more stable derivatives through subsequent reduction (reductive amination) to form secondary amines.

Furthermore, bifunctional reagents can react with the amino groups in cyclocondensation reactions to generate fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of new ring systems fused to the pyrimidine core. Such strategies are employed in diversity-oriented synthesis to create novel molecular scaffolds. nih.gov

Table 2: Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Intermediate | Final Product (after dehydration) |

|---|---|---|

| Benzaldehyde | Hemiaminal | N-Benzylideneimine (Schiff Base) |

| Acetone | Hemiaminal | N-Isopropylideneimine (Schiff Base) |

Electrophilic Aromatic Substitution on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic aromatic substitution (EAS). Compared to benzene, the ring is significantly deactivated. However, the reactivity of the ring in this compound is modulated by the presence of activating substituents: the 2-amino group and the 4-methyl group.

These electron-donating groups increase the electron density of the ring, particularly at the C5 and C6 positions, making EAS more feasible than in an unsubstituted pyrimidine. The 2-amino group is a strong activating group, and the 4-methyl group is a weak activator. Their combined effect directs potential electrophilic attack primarily to the C6 position, which is ortho to the methyl group and para to the amino group. Nevertheless, forcing conditions are typically required for reactions such as nitration or halogenation, and the yields can be modest. The reactivity is often lower than that of other heterocyclic systems like pyridine. wikipedia.org Chemoselective substitution on the pyrimidine ring in the presence of other reactive functional groups remains a synthetic challenge. researchgate.net

Introduction of Heterocyclic Moieties via Functional Group Transformations

The functional groups on this compound serve as handles for the construction of additional heterocyclic rings. This strategy is widely used to synthesize novel compounds with diverse pharmacological properties.

One common approach involves the diazotization of the 2-amino group, followed by coupling or cyclization reactions to form fused triazine rings. Alternatively, the vicinal arrangement of the 5-aminomethyl group and the 4-position of the ring allows for cyclization reactions with appropriate C2 synthons to form fused dihydropyridine or other six-membered heterocyclic rings.

Moreover, the aminomethyl group can be transformed into other functionalities that are precursors for heterocycle formation. For example, it can be converted to a hydrazone, which can then undergo cyclization to form pyrazole or pyridazinone rings. nih.gov Similarly, reactions with reagents like carbon disulfide or isothiocyanates can lead to the formation of thiazole (B1198619) or thiadiazole derivatives. The synthesis of various pyrimidine-based heterocyclic compounds, such as those incorporating triazole or oxadiazole moieties, has been reported as a fruitful avenue for discovering new bioactive molecules. acs.orgnih.gov

Chemical Modifications and Functionalization for Library Generation

The multiple reaction sites on this compound make it an excellent scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. By systematically varying the substituents at different positions, chemists can explore the structure-activity relationship (SAR) for a particular biological target.

Derivatization of Amino Groups: The 2-amino and 5-aminomethyl groups are the most accessible sites for modification. Libraries can be generated by reacting the core scaffold with a diverse set of building blocks, such as carboxylic acids (amide formation), sulfonyl chlorides (sulfonamide formation), aldehydes/ketones (reductive amination), and isocyanates (urea formation). nih.govacs.org

Modification of the Pyrimidine Ring: While less straightforward, modifications to the pyrimidine ring itself, such as introducing substituents at the C6 position via EAS or nucleophilic aromatic substitution (if a suitable leaving group is present), can further expand the chemical diversity of the library.

Multi-component Reactions: The use of multi-component reactions, where three or more reactants combine in a single step, offers an efficient way to generate complex molecules from the aminopyrimidine scaffold. For example, a Biginelli-type or Hantzsch-type reaction could potentially be adapted to incorporate the aminopyrimidine core. nih.gov

This systematic functionalization allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which is crucial in the process of drug discovery.

Table 3: Virtual Library Generation from the this compound Scaffold

| Scaffold Position | Reaction Type | Example Building Block | Resulting Moiety |

|---|---|---|---|

| 5-Aminomethyl | Acylation | 4-Chlorobenzoyl chloride | 4-Chlorobenzamide |

| 2-Amino | Buchwald-Hartwig Amination | 3-Bromoanisole | N-(3-methoxyphenyl) |

| 5-Aminomethyl | Reductive Amination | Cyclohexanone | N-Cyclohexylamine |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 5-(aminomethyl)-4-methylpyrimidin-2-amine , a ¹H NMR spectrum would be expected to show distinct signals for each type of proton. The protons on the aminomethyl group (-CH₂NH₂), the methyl group (-CH₃), the pyrimidine (B1678525) ring, and the primary amine groups (-NH₂) would each resonate at a characteristic chemical shift (δ), typically measured in parts per million (ppm). The integration of these signals would correspond to the number of protons of each type, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the molecular framework.

A ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments within the molecule. Signals would be expected for the methyl carbon, the aminomethyl carbon, and the distinct carbon atoms of the pyrimidine ring.

While specific, experimentally-derived NMR data for this compound (CAS 19594-45-7) is not readily found in the public domain, analysis of related structures provides an idea of expected values. For comparison, spectral data for other pyrimidine derivatives are available. nih.govdergipark.org.tr

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is not available in the searched sources.)

| Analysis | Predicted Chemical Shift (δ) / ppm | Key Structural Feature |

|---|---|---|

| ¹H NMR | ~ 7.5 - 8.5 | Pyrimidine Ring Proton (C6-H) |

| ~ 4.5 - 5.5 | 2-Amine Protons (-NH₂) | |

| ~ 3.6 - 4.0 | Aminomethyl Protons (-CH₂-) | |

| ~ 2.2 - 2.5 | 4-Methyl Protons (-CH₃) | |

| ~ 1.5 - 2.5 | Aminomethyl Amine Protons (-NH₂) | |

| ¹³C NMR | ~ 160 - 165 | Pyrimidine Ring Carbon (C2) |

| ~ 155 - 160 | Pyrimidine Ring Carbon (C4) | |

| ~ 140 - 150 | Pyrimidine Ring Carbon (C6) | |

| ~ 110 - 120 | Pyrimidine Ring Carbon (C5) | |

| ~ 40 - 45 | Aminomethyl Carbon (-CH₂-) |

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, with a molecular formula of C₆H₁₀N₄, the expected exact mass is approximately 138.09 Da. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which in turn verifies the molecular formula.

Upon ionization, the molecule would likely fragment in a predictable manner. Common fragmentation pathways for pyrimidine derivatives often involve cleavages at the side chains or the opening of the pyrimidine ring. The resulting fragment ions would produce a unique mass spectrum that serves as a molecular fingerprint. While general fragmentation patterns for pyrimidines have been studied, a specific experimental mass spectrum for this compound is not documented in the searched sources.

Infrared (IR) Spectroscopy for Elucidating Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound.

In the IR spectrum of this compound, characteristic absorption bands would be anticipated. These would include:

N-H stretching vibrations from the primary amine groups (the 2-amino and the aminomethyl groups), typically appearing as one or two sharp-to-broad bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the methyl group and the aromatic pyrimidine ring, usually found between 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations from the pyrimidine ring, which would produce a series of bands in the 1400-1650 cm⁻¹ region.

N-H bending vibrations from the amine groups, typically located around 1550-1650 cm⁻¹.

Although no specific IR spectrum for this compound is available, studies on related molecules like 2-amino-4-methylpyrimidine (B85506) provide a reference for the expected vibrational modes of the core structure. dergipark.org.tr

Table 2: Expected Infrared (IR) Absorption Bands for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is not available in the searched sources.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amines (-NH₂) |

| 2850 - 3100 | C-H Stretch | Methyl, Methylene, Aromatic |

| 1580 - 1650 | C=N, C=C Stretch | Pyrimidine Ring |

| 1550 - 1650 | N-H Bend | Primary Amines (-NH₂) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The results are used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

For this compound (C₆H₁₀N₄), the theoretical elemental composition can be calculated based on its molecular weight of 138.17 g/mol . nih.gov Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the purity and elemental composition of a synthesized sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 6 | 72.06 | 52.16 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 7.31 |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 40.56 |

| Total | | | 138.20 | 100.00 |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used in synthetic chemistry to assess the purity of a final product and to monitor the progress of a chemical reaction over time.

To analyze this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier to improve peak shape. The compound would elute from the column at a specific retention time, and its purity would be determined by the area percentage of its corresponding peak in the chromatogram. Commercial suppliers of the related isomer, 4-amino-5-aminomethyl-2-methylpyrimidine, often cite purity levels of >95% as determined by HPLC, indicating the utility of this technique. tcichemicals.comtcichemicals.comchemicalbook.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

A comprehensive review of scientific literature did not yield specific quantum chemical calculation studies, such as Density Functional Theory (DFT) analysis, for 5-(Aminomethyl)-4-methylpyrimidin-2-amine. Such studies would typically provide insights into the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental in predicting chemical reactivity.

Molecular Docking Studies for Ligand-Target Interactions

Specific molecular docking studies detailing the interaction of this compound with biological targets were not found in the reviewed literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein, which can help in identifying potential therapeutic applications. While docking studies have been performed on various pyrimidine (B1678525) derivatives against targets like cyclin-dependent kinase 2 and JAK2, data for this specific compound is not publicly available. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine Derivatives

While numerous Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on various classes of pyrimidine derivatives to correlate their chemical structure with biological activity, no specific QSAR models that include this compound in their training or test sets were identified in the available literature. nih.govrsc.org QSAR models are valuable for predicting the activity of new compounds based on the properties of known molecules.

Conformational Analysis and Molecular Dynamics Simulations

In Silico Analysis for Prediction of Pharmacological Properties

In silico tools and databases provide valuable predictions for the pharmacological properties of chemical compounds, including their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Publicly available computed data for this compound allows for an assessment of its drug-likeness based on established rules like Lipinski's Rule of Five. nih.gov

According to Lipinski's rules, a compound is more likely to be orally bioavailable if it has a molecular weight under 500 g/mol , a logP (a measure of lipophilicity) under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. The computed properties for this compound largely align with these criteria. Its molecular weight is 138.17 g/mol , and it has a low predicted lipophilicity (XLogP3 of -0.9). nih.gov It possesses 3 hydrogen bond donors (the two amine groups) and 4 hydrogen bond acceptors (the nitrogen atoms). The topological polar surface area (TPSA), which correlates with drug transport properties, is calculated to be 77.8 Ų, a value that suggests good cell permeability. nih.govnih.gov

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C6H10N4 | nih.gov |

| Molecular Weight | 138.17 g/mol | nih.gov |

| XLogP3 (Lipophilicity) | -0.9 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | nih.govnih.gov |

Applications in Organic Synthesis and Medicinal Chemistry As Precursors and Building Blocks

Critical Intermediate in the Synthesis of Thiamine (B1217682) (Vitamin B1) and its Analogues

5-(Aminomethyl)-4-methylpyrimidin-2-amine, or more commonly its isomer 4-amino-5-aminomethyl-2-methylpyrimidine, is a pivotal intermediate in the chemical synthesis of Thiamine (Vitamin B1). epo.orggoogle.comnih.gov The industrial production of Vitamin B1 relies on chemical synthesis rather than extraction from natural sources, a practice that began in 1937. epo.orggoogle.com The synthesis of thiamine involves the construction of its two heterocyclic rings: a pyrimidine (B1678525) ring and a thiazole (B1198619) ring. A primary synthetic strategy is to first assemble the pyrimidine moiety, represented by 4-amino-5-aminomethyl-2-methylpyrimidine, and then attach the thiazole ring to it. epo.orggoogle.com

To enhance efficiency and safety, modern synthetic methods have focused on continuous flow processes. A fully continuous flow synthesis has been demonstrated, accomplishing the production of the pyrimidine intermediate from 2-cyanoacetamide (B1669375) through three chemical transformations in six sequential devices. acs.org This method achieves an impressive total yield of 84% with a significantly reduced total residence time of 74 minutes, showcasing a major improvement over traditional batch processes. acs.org These advancements aim to overcome the disadvantages of older methods, which sometimes required multiple steps, used expensive reagents like acetamidine (B91507) hydrochloride in excess, or involved hazardous materials such as o-chloroaniline. epo.orggoogle.com

| Synthetic Approach | Key Starting Materials | Key Reagents/Steps | Reported Overall Yield |

| Scalable Process 1 | 2-Cyanoacetamide | Vilsmeier reagent, Acetamidine, Hydrogenation | 65% researchgate.netacs.org |

| Scalable Process 2 | Malononitrile (B47326) | DMF, Dimethyl sulfate, Acetamidine hydrochloride | 70% acs.org |

| Fully Continuous Flow | 2-Cyanoacetamide | POCl₃, DMF, Continuous hydrogenation (Raney nickel) | 84% acs.org |

| UBE-Takeda Procedure | Acrylonitrile | Multi-step process | Not specified epo.org |

| BASF Procedure | Acrylonitrile | o-Chloroaniline, Acetamidine | Not specified epo.org |

Scaffold for the Development of Novel Pharmaceutical Agents and Bioactive Molecules

The aminopyrimidine structure is a well-established pharmacophore, serving as the foundational scaffold for a wide range of pharmaceutical agents and bioactive molecules. epo.orgnih.gov 4-Aminopyrimidine derivatives are found in various therapeutic classes, including antibiotics like trimethoprim, which functions as a dihydrofolate reductase inhibitor. google.com The structural versatility of the pyrimidine ring, combined with the reactive handles provided by the amino and aminomethyl groups of this compound, makes it an attractive starting point for medicinal chemists.

This scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. For example, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were designed and synthesized as selective inhibitors of Janus kinase 2 (JAK2). nih.gov The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a critical therapeutic goal. nih.gov By using the aminopyrimidine core, researchers developed compounds that showed excellent potency against JAK2 kinase and high selectivity over other members of the JAK family, demonstrating the utility of this scaffold in targeted drug discovery. nih.gov The 4-aminopyrazolopyrimidine scaffold, a related structure, has also been extensively used to develop a variety of kinase inhibitors for cancer treatment. nih.gov

| Scaffold Application | Target Class/Molecule | Therapeutic Area | Example |

| Dihydrofolate Reductase Inhibition | Antibiotics | Urinary Tract Infections | Trimethoprim google.com |

| Thiamine Transport Inhibition | Coccidiostats | Veterinary Medicine | Amprolium epo.orggoogle.com |

| Kinase Inhibition | Janus Kinase 2 (JAK2) | Myeloproliferative Neoplasms | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives nih.gov |

| Kinase Inhibition | Fibroblast Growth Factor Receptor (FGFR) | Cancer | TAS-120 (based on a related pyrazolopyrimidine scaffold) nih.gov |

Building Block for Diverse Compound Libraries for High-Throughput Screening

In modern drug discovery, high-throughput screening (HTS) is essential for identifying new lead compounds. The success of HTS campaigns depends heavily on the quality and diversity of the compound libraries being screened. medchemexpress.com this compound serves as an ideal building block for constructing these libraries. Its "drug-like" heterocyclic core, combined with a primary amine that can be easily functionalized, allows for the generation of a vast number of derivatives through combinatorial chemistry.

Compound libraries are collections of small molecules that can be screened for biological activity. targetmol.com They are broadly categorized into diversity-oriented and target-focused libraries.

Diversity-oriented libraries aim to cover a broad chemical space to maximize the chances of finding a hit for any given biological target. medchemexpress.comcolorado.edu

Target-focused libraries are designed with known structural information about a specific biological target or family, such as kinases or proteases, to increase the hit rate for that target. colorado.edustanford.edu

Building blocks like this compound are used to synthesize these libraries. The pyrimidine core can be decorated with various substituents at different positions, and the aminomethyl group can be acylated, alkylated, or used in other reactions to introduce a wide array of chemical functionalities. This leads to a large library of related but distinct molecules, which can then be screened to identify compounds with desired biological activities.

| Type of Compound Library | Description | Typical Size | Purpose |

| Diversity-Based Libraries | Contain structurally diverse, drug-like molecules selected to cover a wide range of chemical space. medchemexpress.comstanford.edu | 10,000 - 100,000+ compounds | Initial lead discovery for novel targets (phenotypic or target-based screening). medchemexpress.com |

| Target-Focused Libraries | Compounds are designed based on the structure of a specific biological target family (e.g., kinases, GPCRs). colorado.edu | 1,000 - 20,000 compounds | Increase hit rates for well-validated target families. stanford.edu |

| FDA-Approved Drug Libraries | Collections of existing drugs with known safety profiles. targetmol.comcolorado.edu | ~1,200 - 3,000 compounds | Drug repurposing (finding new uses for existing drugs). targetmol.com |

| Fragment Libraries | Composed of low molecular weight compounds ("fragments") that are screened for weak binding to a target. | ~1,000 - 3,000 compounds | Fragment-Based Lead Discovery (FBLD), where hits are grown into more potent leads. stanford.edu |

Utility in Peptide Coupling and Other Amine-Functionalized Reactions

The presence of a primary aminomethyl group makes this compound a valuable reagent in various amine-functionalized reactions, most notably peptide coupling. bachem.com Peptide coupling is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. bachem.com This fundamental reaction in peptide synthesis requires the activation of the carboxylic acid to facilitate the reaction with the amine. bachem.com

The primary amine of this compound can act as the nucleophile, reacting with an activated carboxylic acid (such as an activated amino acid) to form a stable amide bond. This allows the pyrimidine moiety to be incorporated into peptide chains or conjugated to proteins and other biomolecules.

Common methods for activating the carboxyl group involve the use of coupling reagents.

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com To minimize the risk of racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included. peptide.com

Uronium/Phosphonium Salts : Reagents like HATU and PyBOP are highly efficient and lead to fast coupling with less epimerization. peptide.com

In some cases, a catalyst is used to enhance the reaction rate, particularly with sterically hindered amino acids. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst in carbodiimide-mediated couplings, though its basicity can sometimes increase racemization. peptide.comnih.gov The reactivity of the amine in this compound makes it suitable for use with this standard repertoire of synthetic peptide chemistry tools.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used condensing agents; often require an additive like HOBt to suppress racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings and cyclization. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TSTU | Reacts quickly with less epimerization; HATU is particularly efficient. peptide.com |

| Additives/Catalysts | HOBt, DMAP, CuCl₂ | Used to suppress side reactions (racemization) and/or accelerate the coupling reaction. peptide.comnih.gov |

Precursor for Radiopharmaceutical Probes in Molecular Imaging Research

The structure of this compound is well-suited for the development of radiopharmaceutical probes used in molecular imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons, which are released by specific radionuclides incorporated into a probe molecule.

To serve as a PET probe, a molecule must be labeled with a positron-emitting isotope. The aminopyrimidine scaffold can be modified to incorporate such isotopes.

Direct Labeling : A carbon atom in the pyrimidine ring or the methyl group could potentially be substituted with Carbon-11 (¹¹C).

Prosthetic Group Labeling : More commonly, the aminomethyl functional group provides a convenient site for conjugation. A small, radiolabeled molecule (a prosthetic group), often containing Fluorine-18 (¹⁸F), can be attached to the amine. ¹⁸F is a preferred radionuclide due to its longer half-life (109.8 minutes), which allows for more complex syntheses and longer imaging times.

Once radiolabeled, the resulting probe can be designed to target specific biological processes. The pyrimidine core can be part of a larger molecule that binds to a specific receptor, enzyme, or transporter in the body. By injecting the probe and performing a PET scan, researchers can visualize and quantify the distribution of these biological targets in living subjects, providing valuable information for disease diagnosis, staging, and monitoring treatment response.

| Radionuclide | Half-life (minutes) | Common Labeling Strategy | Key Advantages |

| Fluorine-18 (¹⁸F) | 109.8 | Attachment via a prosthetic group to a functional handle like an amine. | Longer half-life allows for multi-step synthesis and centralized production. Low positron energy results in high-resolution images. |

| Carbon-11 (¹¹C) | 20.4 | Typically involves the methylation of amines or alcohols using [¹¹C]CH₃I or [¹¹C]CH₃OTf. | Allows for labeling without changing the molecule's structure ("isotopic labeling"). |

| Nitrogen-13 (¹³N) | 9.97 | Used to synthesize [¹³N]ammonia for myocardial perfusion imaging. | Short half-life limits its use to simple molecules and requires an on-site cyclotron. |

| Oxygen-15 (¹⁵O) | 2.04 | Typically used as [¹⁵O]H₂O for blood flow measurements. | Very short half-life requires rapid synthesis and immediate use. |

Research on Analogues and Structure Activity Relationships Sar of Aminomethylpyrimidinamines

Design and Synthesis of Modified Pyrimidine (B1678525) Derivatives

The synthesis of the core compound, 5-(aminomethyl)-4-methylpyrimidin-2-amine, a key intermediate for Vitamin B1, has been achieved through scalable processes. researchgate.net One approach involves the reaction of 2-cyanoacetamide (B1669375) with Vilsmeier reagent, followed by condensation with acetamidine (B91507) to produce 4-amino-2-methylpyrimidine-5-carbonitrile, which is then hydrogenated to yield the final product. researchgate.net

The design and synthesis of modified pyrimidine derivatives often begin with foundational chemical reactions. For instance, the Claisen-Schmidt condensation is used to create α,β-unsaturated ketones, which can then be reacted with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate to form pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.comnih.gov Another common strategy is the Biginelli reaction, which allows for the synthesis of diverse pyrimidine scaffolds. tandfonline.com

Synthetic efforts are not limited to simple substitutions on the pyrimidine ring. medicinal chemists have developed complex fused heterocyclic systems to create novel molecular frameworks. tandfonline.commdpi.com For example, new pyrimidine-phenylsulfonylfuroxan derivatives have been constructed through cascade reactions, and spiro-pyrrolo-pyrimidine derivatives have been synthesized via multi-step sequences involving intramolecular cyclocondensation. tandfonline.com Similarly, unsymmetrical pyrimidines can be synthesized by the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride. nih.gov These varied synthetic routes provide access to a large library of compounds for biological screening and SAR studies. tandfonline.comnih.govnih.gov

Systematic SAR Studies Guiding Rational Drug Design

Systematic Structure-Activity Relationship (SAR) studies are crucial for transforming an initial "hit" compound into a viable drug candidate. This process involves methodically altering different parts of the molecule and assessing how these changes affect its biological activity. nih.gov

A classic example of SAR in action involved a series of 2-aminopyrimidines developed as ligands for the histamine (B1213489) H4 receptor (H4R). nih.gov Starting from a pyrimidine compound identified in a high-throughput screening (HTS) campaign, researchers conducted SAR studies to optimize its potency. nih.gov The investigation involved systematically modifying the pyrimidine core, the substituent at position 4, the amino group at position 2, and other positions on the ring. nih.gov This led to the discovery of a highly potent compound, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, which demonstrated anti-inflammatory and antinociceptive activity in animal models. nih.gov

In another example, novel diaryl-substituted pyrazolo[3,4-d]pyrimidines were designed as potential anticancer agents. acs.org The SAR study revealed that for optimal antiproliferative activity, a primary amino group at the C4-position of the aza-arene core was preferred over no substitution or a methoxy (B1213986) group. acs.org It was also found that adding alkyl groups to this amino functionality led to a reduction in potency. acs.org Such detailed SAR insights are invaluable for rational drug design, allowing scientists to use computational tools like pharmacophore modeling and molecular docking to predict the most promising modifications. nih.gov

Exploration of Substituent Effects on Biological Activity and Selectivity

The type and position of chemical substituents on the pyrimidine ring can have a profound impact on the molecule's biological activity and its selectivity for a specific target.

Detailed studies have elucidated these effects:

Position 2: Introducing a dimethylamino group at the 2-position of the pyrimidine ring has been shown to result in good fungicidal activity in certain derivatives. sioc-journal.cn

Position 4: In a series of pyrazolo[3,4-d]pyrimidines, a primary amino group at the C4-position was found to be the most active for antiproliferative effects against cancer cells. acs.org

Position 5: The effect of a methyl group at the 5-position can be context-dependent; in one study, it diminished the fungicidal activity of certain pyrimidine derivatives. sioc-journal.cn

Position 6: This position is often tolerant to substitution. In the development of 2-amino-4-methylpyridine (B118599) analogues as iNOS inhibitors, the 6-position was identified as suitable for introducing substituents for radiolabeling. nih.gov In another study on H4 receptor ligands, replacing a 6-tert-butyl group with aromatic and secondary amine moieties significantly enhanced potency. nih.gov

External Rings: For derivatives with phenyl rings, the substituents on that ring are also critical. A 2-nitro-4-trifluoromethyl substitution on a phenyl ring was found to be optimal for the fungicidal activity of certain phenoxy-pyrimidine compounds. sioc-journal.cn

The table below summarizes some of these findings:

| Position on Pyrimidine Ring | Substituent | Observed Effect | Biological Context | Citation |

| Position 2 | Dimethylamino | Increased activity | Fungicidal | sioc-journal.cn |

| Position 4 | Primary amino | Most active | Anticancer | acs.org |

| Position 5 | Methyl | Diminished activity | Fungicidal | sioc-journal.cn |

| Position 6 | Aromatic/secondary amines | Enhanced potency | H4 Receptor Antagonist | nih.gov |

These examples underscore how subtle changes to the molecular structure can fine-tune a compound's interaction with its biological target, enhancing desired activities while potentially reducing off-target effects.

Development of Novel Pyrimidine Heterocycles with Tuned Pharmacological Profiles

To further explore chemical space and optimize pharmacological properties, researchers have moved beyond simple substituted pyrimidines to develop novel fused heterocyclic systems. These complex structures often exhibit unique biological activities and are considered "privileged scaffolds" in medicinal chemistry. mdpi.commdpi.comacs.orgrsc.org

Examples of such novel pyrimidine heterocycles include:

Pyrido[2,3-d]pyrimidines: This scaffold is noted for a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antioxidant effects. mdpi.comnih.gov Their synthesis can be achieved through the condensation of α,β-unsaturated ketones with an aminopyrimidine derivative. mdpi.com

Pyrrolo[2,3-d]pyrimidines: Also known as 7-deazapurines, these compounds are structurally unique and have been investigated for their antitumor properties. mdpi.com The design of these molecules often involves the hybridization of privileged fragments to retain drug-like characteristics while exploring new spatial and electronic configurations for selective anticancer activity. mdpi.com

Pyrazolo[3,4-d]pyrimidines and Pyrazolo[1,5-a]pyrimidines: These fused systems are prominent in many drugs. rsc.orgasianpharmtech.com Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of tubulin and cell division cycle 5-like (CDC5L) protein for cancer therapy. acs.org Pyrazolo[1,5-a]pyrimidines are known for their varied biological activities and are often pursued as antimicrobial, anticancer, and antianxiety agents. rsc.orgresearchgate.net

The development of these novel heterocycles represents a strategic approach to drug discovery, where the core pyrimidine structure is used as a template to build more complex molecules with highly tuned and specific pharmacological profiles. nih.gov

Investigation of Pyrimidine Derivatives in Non-Pharmacological Contexts (e.g., Taste Modulation in Food Chemistry)

While the majority of research on pyrimidine derivatives focuses on pharmacology, the principles of molecular recognition that govern drug-target interactions also apply in other fields, such as food chemistry. An emerging area of investigation is the use of chemical taste modulators to alter the perception of taste. plopes.org

Taste modulation involves using specific chemical compounds that interact with taste receptors on the tongue to enhance, suppress, or change a perceived taste. plopes.orgresearchgate.net For example, lactisole is a known chemical that can suppress both sweet and umami tastes by blocking the activation of the hT1R2-hT1R3 taste receptor. plopes.org Another modulator, miraculin, can transform sour tastes into sweet tastes. plopes.org

The exploration of pyrimidine derivatives as potential taste modulators is a novel research direction. Given the vast structural diversity of synthesized pyrimidine analogues and their proven ability to interact selectively with a wide range of biological protein targets (receptors and enzymes), it is plausible that certain derivatives could be designed to interact with taste receptors. Research in this area, often published in outlets like the Journal of Agricultural and Food Chemistry, focuses on identifying compounds that can, for instance, block bitterness, enhance saltiness, or replicate the mouthfeel of sugar. acs.orgresearchgate.net The development of pyrimidine-based taste modulators could have significant applications in the food and beverage industry, helping to create healthier and more palatable products.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Chloromethyl substitution | 65–75 | >95 | NH₃, DMF, 70°C, 12h | |

| Reductive amination | 50–60 | 90 | NaBH₃CN, MeOH, rt, 24h |

Q. Table 2: Biological Activity Profiles

| Assay Type | Target | Result (IC₅₀/EC₅₀) | Model System | Reference |

|---|---|---|---|---|

| α₂-Adrenergic receptor | GPCR binding | 12 µM | Rat brain membranes | |

| Analgesic activity | Tail-flick test | 15 mg/kg (ED₅₀) | Mice |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.